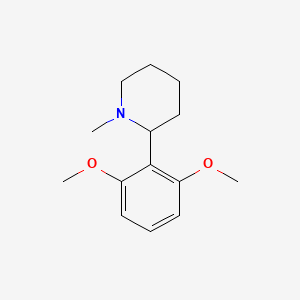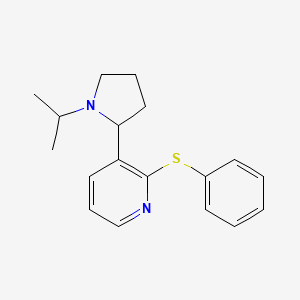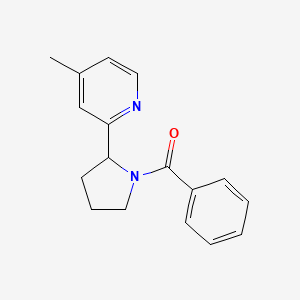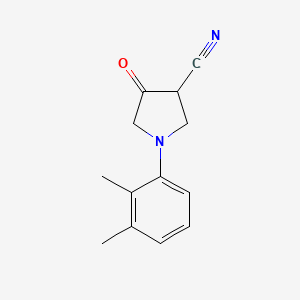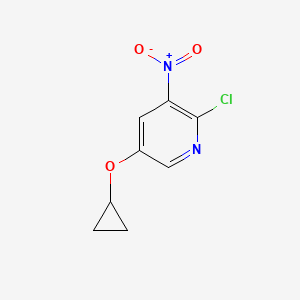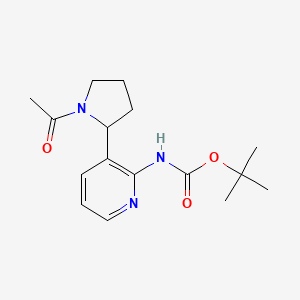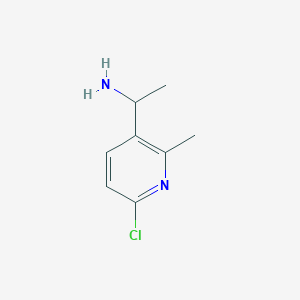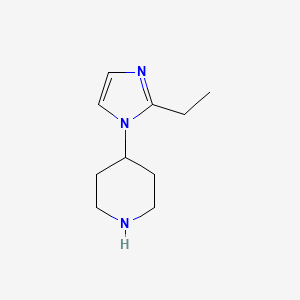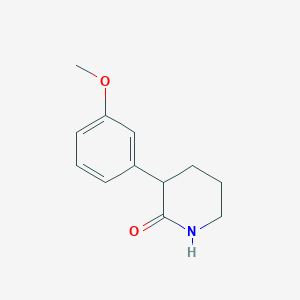
3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. Catalysts and automated systems are often employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions are common, especially when introducing different functional groups to the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated amines.
Applications De Recherche Scientifique
3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of a butyl group.
N-Phenylpyridin-2-amine: Lacks the pyrrolidine ring, making it less complex.
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: Contains a pyrazole ring instead of a pyrrolidine ring.
Uniqueness
3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C19H25N3 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-(1-butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C19H25N3/c1-2-3-14-22-15-8-12-18(22)17-11-7-13-20-19(17)21-16-9-5-4-6-10-16/h4-7,9-11,13,18H,2-3,8,12,14-15H2,1H3,(H,20,21) |
Clé InChI |
KHWPYASUTANVJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCC1C2=C(N=CC=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


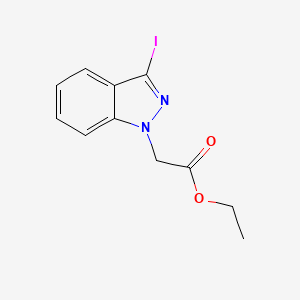
![3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11805636.png)
